Cinanserin

Descripción general

Descripción

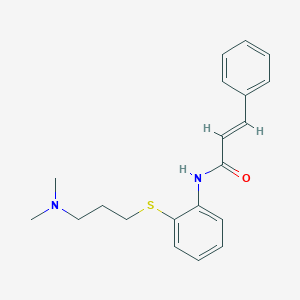

Cinanserin is a 5-HT 2A and 5-HT 2C receptor antagonist . It was discovered in the 1960s . The molecule is an inhibitor of the 3C-like protease of SARS-coronavirus (SARS) .

Synthesis Analysis

This compound analogs have been synthesized and tested for inhibitory activities against SARS-coronavirus (CoV) 3CL protease . Four analogs show significant activities, especially compound 26 with an IC of 1.06 mM .

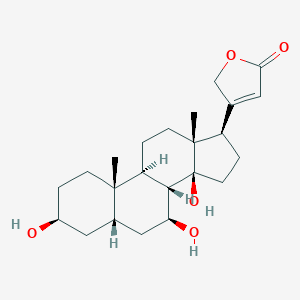

Molecular Structure Analysis

The molecular formula of this compound is C20H24N2OS . Its average mass is 340.482 Da and its monoisotopic mass is 340.160919 Da .

Physical And Chemical Properties Analysis

This compound’s physical and chemical properties include a density of 1.1±0.1 g/cm3, boiling point of 519.5±50.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 79.2±3.0 kJ/mol, flash point of 268.0±30.1 °C, and index of refraction of 1.613 .

Aplicaciones Científicas De Investigación

1. Treatment of Mania

Cinanserin has been investigated for its effectiveness in treating mania. In a study, it produced rapid remission of the manic phase in manic-depressive psychosis in a majority of cases without significant toxicity, suggesting its potential for further clinical study in this area (Kane, 1970).

2. Cancer and Viral Infections

Research has shown that this compound may be useful in treating neoplasia and viral infections. It demonstrated potential in improving survival time in rats with transplanted mammary tumors and showed activity against Friend leukemia virus splenomegaly (Regelson, 1973). Moreover, this compound has been identified as an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus (SARS-CoV), significantly reducing virus replication in vitro (Chen et al., 2005).

3. Central Nervous System Disorders

This compound was tested for its effects on experimental spinal cord ischemia in rabbits. Several serotonin antagonists, including this compound, showed potential in preventing or reducing spinal cord damage when administered before or after the onset of ischemia (Zivin & Venditto, 1984).

4. Autoimmune Diseases

This compound has been studied for its effectiveness in treating autoimmune diseases. For instance, it was found to be protective against Experimental allergic encephalomyelitis (EAE), a model for human autoimmune disease and organ transplantation. Its protective effect increased when treatment was delayed until just before the onset of clinical symptoms (Babington & Wedeking, 1971).

5. Coronary Diseases

This compound was evaluated for its protective effect in canine models of pacing-induced myocardial ischemia. The study found that it significantly protected the ischemic myocardium in dogs subjected to repeated episodes of ischemia (Grover et al., 1995).

6. Antidepressant and Anxiolytic Effects

A study demonstrated the synergistic antidepressant- and anxiolytic-like effects of this compound along with harmaline in mice subjected to acute restraint stress. This suggests potential implications in the treatment of depression and anxiety disorders (Mosaffa et al., 2020).

Mecanismo De Acción

Target of Action

Cinanserin primarily targets the 5-HT2A and 5-HT2C serotonin receptors . It also inhibits the 3C-like proteinase (3CLpro) of the severe acute respiratory syndrome-associated coronavirus (SARS-CoV) . The 5-HT2A and 5-HT2C receptors are involved in various neurological and biological processes, including mood regulation, anxiety, and the sleep-wake cycle. The 3CLpro plays a crucial role in the life cycle of SARS-CoV, making it a promising target for anti-SARS-CoV drugs .

Mode of Action

This compound acts as an antagonist at the 5-HT2A and 5-HT2C receptors As an inhibitor of the 3CLpro of SARS-CoV, this compound binds to the proteinase, preventing it from performing its function in the viral life cycle .

Biochemical Pathways

Its antagonistic action on the 5-ht2a and 5-ht2c receptors can influence the serotonin signaling pathways, potentially affecting mood and anxiety levels . Its inhibition of the 3CLpro of SARS-CoV disrupts the viral replication process, thereby reducing virus replication .

Result of Action

By blocking the 5-HT2A and 5-HT2C receptors, this compound can modulate serotonin signaling, which may have effects on mood and anxiety . Its inhibition of the 3CLpro of SARS-CoV leads to a strong reduction in virus replication, as demonstrated in vitro .

Safety and Hazards

Cinanserin should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUVYMGADVXGOU-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54-84-2 (mono-hydrochloride) | |

| Record name | Cinanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30859588 | |

| Record name | (2E)-N-(2-{[3-(Dimethylamino)propyl]sulfanyl}phenyl)-3-phenylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1166-34-3, 33464-86-7 | |

| Record name | Cinanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ 16167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033464867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI6J9OY7A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

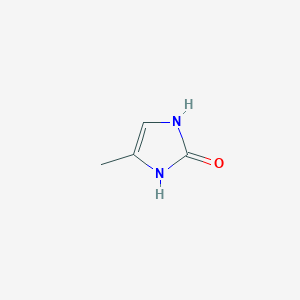

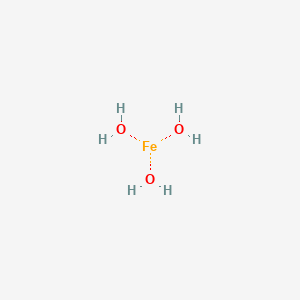

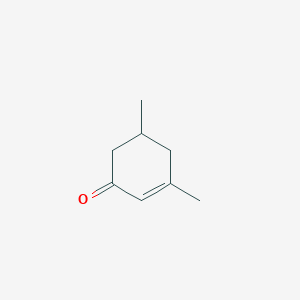

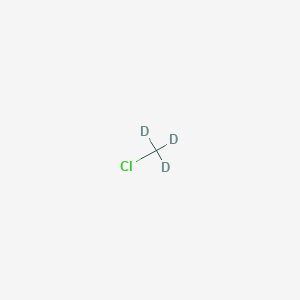

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.